N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide: is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoroethyl group imparts unique chemical and physical properties to the molecule, making it valuable in medicinal chemistry, materials science, and synthetic organic chemistry.
Mechanism of Action
Target of Action
It is known that similar compounds, such as lotilaner, target the gamma-aminobutyric acid (gaba)-gated chloride channel (gabacl) selective for mites .
Mode of Action
Lotilaner, a compound with a similar structure, acts as a non-competitive antagonist of the gaba-gated chloride channel (gabacl) selective for mites . Inhibition of GABACl causes a paralytic action in the target organism, leading to death .
Biochemical Pathways
It is known that similar compounds can be involved in various organic synthesis reactions, such as [3+2] cycloaddition .
Result of Action
Similar compounds have been shown to cause paralysis in target organisms, leading to death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with 2,2,2-trifluoroethylamine. This reaction is often catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Comparison with Similar Compounds
- N-(2,2,2-trifluoroethyl)aniline
- 2,2,2-trifluoroethylamine
- N-(2,2,2-trifluoroethyl)isatin
Comparison: N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide is unique due to the presence of both the indole and trifluoroethyl groups. This combination imparts distinct chemical properties, such as enhanced stability and lipophilicity, compared to similar compounds. Additionally, the indole moiety is known for its biological activity, making this compound particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)6-16-10(17)8-5-15-9-4-2-1-3-7(8)9/h1-5,15H,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOBCAHPOHCIBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.